3-Ethyl-2,5-dimethylpyrazine 1-oxide

Description

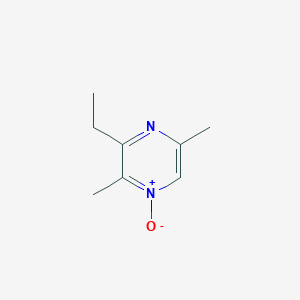

Structure

2D Structure

3D Structure

Properties

CAS No. |

183021-23-0 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-ethyl-2,5-dimethyl-1-oxidopyrazin-1-ium |

InChI |

InChI=1S/C8H12N2O/c1-4-8-7(3)10(11)5-6(2)9-8/h5H,4H2,1-3H3 |

InChI Key |

RKWRVDJZVPEUJH-UHFFFAOYSA-N |

SMILES |

CCC1=NC(=C[N+](=C1C)[O-])C |

Canonical SMILES |

CCC1=NC(=C[N+](=C1C)[O-])C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Ethyl 2,5 Dimethylpyrazine 1 Oxide and Analogs

Oxidative and Reductive Transformations of Pyrazine (B50134) N-Oxides

The N-oxide moiety in pyrazine derivatives significantly influences their electronic properties, making them susceptible to a range of oxidative and reductive transformations. These reactions are not only of academic interest but also have practical implications in various fields, including medicinal chemistry and materials science.

Enzymatic Reduction Mechanisms and Electron Accepting Potency

The enzymatic reduction of N-heterocyclic compounds is a critical process in biological systems. Flavoenzymes, a class of enzymes that utilize flavin coenzymes like flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN), are often implicated in these redox reactions. nih.gov While specific studies on the enzymatic reduction of 3-ethyl-2,5-dimethylpyrazine (B149181) 1-oxide are not extensively documented, the general mechanism for flavoenzyme-mediated reduction of N-oxides can be inferred.

Flavoenzymes catalyze both one- and two-electron transfers. nih.gov The reduction of a pyrazine N-oxide likely proceeds through the transfer of electrons from a reduced flavin cofactor (FADH₂ or FMNH₂) to the N-oxide substrate. The electron-accepting potency of the pyrazine N-oxide is a key determinant of the reaction rate. This potency is influenced by the electronic properties of the substituents on the pyrazine ring. Electron-withdrawing groups would be expected to enhance the electron-accepting ability of the N-oxide, thereby facilitating its reduction.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of pyrazine N-oxides with their electron-accepting potency and, consequently, their susceptibility to enzymatic reduction. By analyzing a series of analogs with varying substituents, QSAR models can predict the reduction potential and interaction with flavoenzymes. The electronic properties of the flavin isoalloxazine ring system, which can be manipulated by altering its substituents, also play a critical role in these catalytic processes. nih.gov

| Enzyme Class | Cofactor | General Role in N-Oxide Reduction |

| Flavoenzymes | FAD, FMN | Mediate one- and two-electron transfers to the N-oxide substrate. |

| NADPH-cytochrome P-450 reductase | NADPH | Catalyzes single-electron reduction of quinones, a process that can be analogous to N-oxide reduction. nih.gov |

| NADH-cytochrome b5 reductase | NADH | Participates in single-electron transfer reactions. nih.gov |

Photocatalytic Deoxygenation of N-O Bonds in Heterocyclic N-Oxides

Recent advancements in photoredox catalysis have provided efficient and mild methods for the deoxygenation of heterocyclic N-oxides, including pyrazine N-oxides. organic-chemistry.org Visible-light-mediated photocatalysis offers a scalable and operationally simple approach for this transformation at room temperature, utilizing commercially available reagents. organic-chemistry.orgnih.gov

The general mechanism involves the excitation of a photocatalyst by visible light, followed by a single-electron transfer (SET) to the N-heterocyclic N-oxide. organic-chemistry.org This generates a radical anion, which then undergoes further reaction steps, often involving a hydrogen atom transfer (HAT) from a suitable donor, to yield the deoxygenated N-heterocycle and a benign byproduct like water. organic-chemistry.org The choice of photocatalyst can allow for chemoselective deoxygenation of one type of N-oxide in the presence of another. organic-chemistry.orgnih.gov For instance, certain photocatalysts can selectively deoxygenate a quinoline (B57606) N-oxide while leaving a pyridine (B92270) N-oxide moiety in the same molecule untouched. organic-chemistry.orgnih.gov

A variety of N-heterocyclic N-oxides, including those of quinoline, isoquinoline, pyrazine, and phenanthridine, have been successfully deoxygenated with high yields using these methods. organic-chemistry.org Some protocols utilize hydrazine (B178648) hydrate (B1144303) as both a reductive quencher and a hydrogen source for the reductive cleavage of the N-O bond. organic-chemistry.org Another sustainable approach employs the isopropanol-acetone system as the redox couple, which allows for easy separation of byproducts and recycling of the reductant and solvent. rsc.org

| Photocatalyst Type | Reductant/Hydrogen Source | Key Mechanistic Steps | Applicable Substrates |

| Organic Dyes | Hydrazine Hydrate | Visible-light excitation, SET, HAT | Quinoline, Isoquinoline, Pyrazine, Phenanthridine N-oxides organic-chemistry.org |

| Rhenium Complexes | Triethanolamine (TEOA) | Photochemical reduction | Pyridine N-oxides, Nitrous Oxide chemrxiv.org |

| Metal-Free Catalysts | Isopropanol | Photoredox cycle with MPV-type redox couple | Various functionalized N-heterocyclic N-oxides rsc.org |

Role of N-Oxidation in Enhancing Chemical Reactivity

The introduction of an N-oxide group into a pyrazine ring significantly alters its electronic distribution, thereby enhancing its reactivity towards certain reagents. A prominent example of this is the facilitation of nucleophilic substitution reactions, such as dechlorination.

For halogenated pyridines and pyrazines, the direct nucleophilic substitution of a halogen is often difficult due to the electron-rich nature of the aromatic ring. However, N-oxidation of the heterocyclic ring withdraws electron density from the ring system, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

A recent study demonstrated a controllable pyridine N-oxidation–nucleophilic dechlorination process. nih.gov In this system, a selective oxidant first converts the chloropyridine to its N-oxide intermediate. This intermediate then readily undergoes nucleophilic dechlorination by a selective reductant. Theoretical calculations have confirmed that the N-oxidation of chloropyridines effectively lowers the energy barrier for the dechlorination process. nih.gov This strategy of using N-oxidation to activate the ring for nucleophilic substitution is a powerful tool in the synthesis and transformation of halogenated N-heterocycles.

Detailed Reaction Mechanisms and Intermediate Characterization

A thorough understanding of the reactivity of 3-ethyl-2,5-dimethylpyrazine 1-oxide and its analogs necessitates detailed investigations into their reaction mechanisms, including the identification and characterization of transient intermediates.

Investigation of Reaction Pathways through Isotopic Tracing and Intermediate Isolation

Isotopic tracing is a powerful technique for elucidating reaction pathways. By labeling specific atoms within a reactant molecule, one can track their fate in the products, providing unambiguous evidence for proposed mechanistic steps. In the context of pyrazine chemistry, stable isotope tracing experiments have been instrumental. For example, in the chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine from L-threonine, stable isotope tracing using [U-¹³C,¹⁵N]-L-Thr was employed to confirm the biosynthetic pathway. nih.gov Such techniques could be similarly applied to study the transformations of this compound, for instance, by using ¹⁸O-labeled N-oxide to trace the oxygen atom during deoxygenation reactions.

The isolation and characterization of reaction intermediates, even if they are only present in small quantities as side products, can provide valuable mechanistic insights. For instance, in the oxidation of dichloropyrazines to their di-N-oxides, the corresponding mono-N-oxides were obtained as side products when shorter reaction times were used. psu.edu The isolation of these mono-N-oxides confirms a stepwise oxidation process. The characterization of such intermediates is typically achieved through standard spectroscopic techniques such as NMR, IR, and mass spectrometry.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides a powerful lens through which to view and understand reaction mechanisms at a molecular level. Density Functional Theory (DFT) is a widely used method for modeling the molecular and crystal structures of pyrazines and their N-oxides. nih.gov These calculations can provide insights into the geometries of reactants, transition states, and products, as well as their relative energies, thereby mapping out the potential energy surface of a reaction.

Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of molecules. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. colab.ws For pyrazine N-oxides, the N-oxide group can act as either a donor or an acceptor of electronic charge through resonance, and computational methods can predict the relative reactivities of different nitrogen atoms toward N-oxide formation by calculating their local ionization energies. researchgate.net

Natural Bond Orbital (NBO) analysis is another valuable computational tool that can be used to calculate atomic net charges and analyze donor-acceptor interactions within a molecule, providing a more detailed picture of the electronic structure and bonding. derpharmachemica.com These computational approaches, when combined with experimental data, offer a comprehensive understanding of the factors that govern the reactivity of this compound and its analogs.

| Computational Method | Information Obtained | Relevance to Pyrazine N-Oxide Reactivity |

| Density Functional Theory (DFT) | Molecular and crystal structures, reaction energies, transition state geometries. nih.gov | Elucidation of reaction pathways and energy barriers. |

| HOMO-LUMO Analysis | Frontier molecular orbital energies, energy gap. colab.ws | Prediction of chemical reactivity and sites of electrophilic/nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, donor-acceptor interactions. derpharmachemica.com | Detailed understanding of electronic structure and bonding in the N-oxide group. |

Coordination Chemistry of Pyrazine N-Oxide Ligands (e.g., formation of metal and lanthanide complexes)

Pyrazine N-oxides, including substituted derivatives like this compound, represent a versatile class of ligands in coordination chemistry. Their structural features, possessing multiple potential donor sites, allow for the formation of a diverse array of complexes with both transition metals and lanthanides. The coordination behavior is primarily dictated by the N-oxide functional group, which introduces a hard oxygen donor, while the pyrazine ring itself offers additional coordination possibilities through its second nitrogen atom.

The N-oxide oxygen is the primary coordination site for most metal ions. This is analogous to the well-studied coordination chemistry of pyridine N-oxides, which readily form complexes with a wide range of metal ions through the oxygen atom. wikipedia.orgontosight.ai For pyrazine N-oxide ligands, this results in a strong M-O bond. Depending on the metal ion, steric factors, and the counter-ions present, the second nitrogen atom of the pyrazine ring can either remain uncoordinated or participate in forming bridged structures, leading to polynuclear complexes or coordination polymers.

Formation of Transition Metal Complexes

Pyrazine N-oxides and their analogs react with 3d transition metal salts to form stable coordination compounds. Particularly common are complexes with metals such as manganese(II), iron(II), cobalt(II), nickel(II), copper(II), and zinc(II). wikipedia.orgnih.gov In many instances, these ligands lead to the formation of homoleptic octahedral complexes with the general formula [M(L)₆]²⁺, where L is the pyrazine N-oxide ligand. wikipedia.org

Infrared (IR) spectroscopy is a key tool for characterizing these complexes. The N-O stretching vibration, typically observed in the free ligand, undergoes a significant shift to a lower frequency upon coordination to a metal ion. This shift is indicative of the weakening of the N-O bond due to the donation of electron density from the oxygen atom to the metal center. Furthermore, new bands appearing in the far-IR region can often be assigned to M-O stretching vibrations, confirming the coordination. rsc.org

The geometry of the resulting complexes can vary. While octahedral coordination is common, other geometries such as tetrahedral and square planar are also observed, particularly with ligands that impose greater steric hindrance or with specific metal ions like Cu(II) or Pd(II). nih.gov

| Metal Ion | Ligand | Complex Formula | Observed Geometry | Key Findings |

| Ni(II) | Pyridine-N-oxide | [Ni(ONC₅H₅)₆]²⁺ | Octahedral | A well-characterized example of a homoleptic N-oxide complex. wikipedia.org |

| Zn(II) | Dipyridylpyrrole N-oxide | [Zn(L)₂] | Cross perpendicular | The ligand chelates to the zinc metal, demonstrating bidentate potential in functionalized N-oxides. rsc.org |

| Ru(III) | Pyrazine-2-thiocarboxamide | [RuCl(PTCA)₂(OH₂)]Cl₂ | Octahedral | Ligand coordinates through amine and azomethine nitrogen atoms. rsc.org |

| Mn(II), Fe(III), Co(II), Ni(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | [Mn(L)Cl₂], [Fe(L)Cl₃], etc. | Various | The pyrazine ring nitrogen is involved in coordination, shifting IR peaks. nih.gov |

Formation of Lanthanide Complexes

The hard Lewis acidic nature of trivalent lanthanide ions (Ln³⁺) makes them highly suitable for coordination with hard donors like the oxygen atom of an N-oxide group. rsc.orgrsc.org This interaction has been explored for creating novel lanthanide-containing materials with interesting magnetic and photophysical properties.

Early studies demonstrated the formation of simple adducts between lanthanide perchlorates and pyrazine N-oxide. acs.org More recent research has focused on using functionalized pyrazine N-oxide ligands to construct more complex architectures, such as one-dimensional chains. For example, a dysprosium(III) complex using a N'-(5-bromo-2-hydroxybenzylidene)pyrazine-N-oxide-carbohydrazide ligand has been synthesized. rsc.org In this structure, dimeric dysprosium units are bridged by the pyrazine-N-oxide group, which exhibits different coordination modes (single or double bridges), directly influencing the magnetic properties of the resulting material. rsc.org This work highlights how the pyrazine N-oxide moiety can be used as a structural linker to build extended networks.

A critical feature of lanthanide complexes is their potential for luminescence. nih.gov Organic ligands can act as "antennas," absorbing light energy and transferring it to the central lanthanide ion, which then emits at its characteristic, sharp wavelengths. nih.gov The π-conjugated system of the pyrazine ring in pyrazine N-oxide makes it a candidate for sensitizing lanthanide emission. nih.gov For this to be efficient, the energy level of the ligand's triplet state must be appropriately matched with the accepting energy level of the lanthanide ion. acs.orgacs.org This property is highly sought after for applications in bioimaging, sensors, and lighting materials.

| Lanthanide Ion | Ligand | Complex Formula | Key Structural Features / Properties |

| Nd, Sm, Eu, Gd, Tb, Dy | 2,3,5,6-tetra(2-pyridyl)pyrazine (tppz) | [Ln(NO₃)₃(H₂O)]₂(μ-tppz) | Dinuclear complexes bridged by the tppz ligand. The complexes exhibit characteristic lanthanide-centered luminescence. nih.gov |

| Dy(III) | N'-(5-bromo-2-hydroxybenzylidene)pyrazine-N-oxide-carbohydrazide | [Dy(L)Cl(DMF)]ₙ | One-dimensional chain with double pyrazine-N-oxide bridges. Shows slow magnetic relaxation. rsc.org |

| Various | Pyrazine-N-oxide | Adducts with Ln(ClO₄)₃ | Early examples demonstrating the coordination of pyrazine N-oxide to lanthanide ions. acs.org |

| Eu(III) | Diphenylphosphanoethane oxide derivative | - | Demonstrates sensitized emission of Eu³⁺ via energy transfer from the ligand. acs.org |

While specific studies on the coordination chemistry of this compound are not yet prevalent in the literature, its structural similarity to the pyrazine and pyridine N-oxides discussed suggests it would be a highly effective ligand. The ethyl and methyl substituents may influence the solubility and steric profile of the resulting complexes but are not expected to alter the fundamental coordination modes via the N-oxide oxygen and the potential for bridging through the second pyrazine nitrogen. This makes it a promising candidate for synthesizing new metal-organic materials.

Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Methodologies Applied to Pyrazine (B50134) N-Oxides and Derivatives

Chromatography is a cornerstone for the separation and analysis of complex mixtures containing pyrazine derivatives. The choice of method often depends on the volatility and polarity of the target compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the analysis of volatile and semi-volatile compounds like alkylpyrazines and their N-oxides. tut.ac.jp In this method, compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column before being detected and identified by a mass spectrometer.

Research on pyrazine N-oxides has demonstrated the utility of GC-MS in confirming their synthesis and identifying them as products of oxidation reactions. researchgate.net The mass spectrometer fragments the molecules into characteristic ions, providing a unique "fingerprint" for identification. For pyrazine N-oxides, a common fragmentation pathway is the loss of the oxygen atom, leading to a diagnostic ion peak corresponding to the parent pyrazine. nih.gov For instance, the mass spectrum of pyrazine-N-oxide shows a clear molecular ion peak at 96 amu. researchgate.net

The analysis of 3-Ethyl-2,5-dimethylpyrazine (B149181) 1-oxide via GC-MS would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the loss of the N-oxide oxygen and cleavage of the alkyl side chains. This technique is frequently used in the food and flavor industry to identify pyrazines that contribute to the aroma of roasted or heated foods. researchgate.netscribd.com Headspace solid-phase microextraction (HS-SPME) is often employed as a sample preparation method to extract and concentrate these volatile compounds before GC-MS analysis. researchgate.netnih.gov

| Compound Class | Analysis Technique | Key Observation | Significance |

|---|---|---|---|

| Pyrazine N-Oxides | GC-MS | Molecular ion peak (M+) and a significant [M+-16] fragment. | The [M+-16] peak corresponds to the deoxygenation of the N-oxide, providing strong evidence for its presence. nih.gov |

| Alkylpyrazines | HS-SPME-GC-MS | Identification of numerous derivatives in complex matrices. | Allows for comprehensive profiling of volatile flavor compounds in food products like maple syrup and coffee. researchgate.net |

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an increasingly popular technique for the rapid and sensitive analysis of volatile organic compounds (VOCs) in food flavor research. nih.gov This method combines the high separation capability of gas chromatography with the ion mobility-based separation of a drift tube spectrometer. After separation by the GC column, compounds are ionized and enter the IMS drift tube, where they are separated again based on their size, shape, and charge. scielo.br

GC-IMS offers high sensitivity and does not typically require complex sample pretreatment, often being coupled directly with headspace analysis. scielo.br While extensively used for profiling flavor compounds like aldehydes and pyrazines in food products, its specific application to pyrazine N-oxides is less documented. nih.govscielo.br However, given its effectiveness in separating isomeric and structurally similar VOCs, GC-IMS represents a powerful tool for the future analysis of 3-Ethyl-2,5-dimethylpyrazine 1-oxide, particularly in distinguishing it from its parent pyrazine and other derivatives in complex aroma profiles.

While GC-based methods are dominant for volatile pyrazines, High Performance Liquid Chromatography (HPLC) serves as a valuable alternative, especially for less volatile or thermally unstable pyrazine derivatives. tut.ac.jp HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

The application of HPLC to pyrazine analysis often involves reversed-phase columns (e.g., C18) with mobile phases typically consisting of acetonitrile/water or methanol/water mixtures. tut.ac.jp Detection is commonly performed using an ultraviolet (UV) detector, as pyrazines exhibit UV absorbance. nih.gov Studies have successfully used HPLC for the determination of various methylpyrazines in biological fluids and for the qualitative and quantitative analysis of pyrazine compounds in beverages. nih.govgoogle.com This methodology is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For a compound like this compound, which is more polar than its non-oxidized counterpart, HPLC offers a robust method for quantification and purification.

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of newly synthesized or isolated compounds. For pyrazine N-oxides, NMR and X-ray crystallography provide detailed insights into molecular structure at the atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are routinely used to characterize pyrazine N-oxides. A key diagnostic feature in the ¹H NMR spectrum of a pyrazine N-oxide is the chemical shift of the protons on the carbon atoms adjacent to the N-oxide group. psu.edunih.gov

The introduction of the N-oxide function causes a significant downfield shift (deshielding) of these neighboring protons (typically 0.1-0.3 ppm) compared to their positions in the parent pyrazine. psu.eduacs.org This effect is crucial for determining the position of oxidation on the pyrazine ring. For this compound, one would expect the proton at the C6 position and the protons of the methyl group at the C2 position to be deshielded due to the adjacent N-oxide at position 1. This technique is fundamental in mechanistic studies to confirm the structure of reaction products. psu.edu

| Nucleus | Effect of N-Oxide Group | Typical Chemical Shift Change | Reference Compound |

|---|---|---|---|

| ¹H (Protons on adjacent C-atoms) | Downfield shift (deshielding) | +0.1 to +0.3 ppm | 2-Methylpyridine N-Oxide rsc.org |

| ¹³C (Adjacent C-atoms) | Downfield shift | Varies | 2-Methylpyridine N-Oxide rsc.org |

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. researchgate.net

Studies on various pyrazine N-oxide derivatives have utilized single-crystal X-ray diffraction to unequivocally determine their solid-state structures. nih.gov For example, the analysis of pyrazine N,N'-dioxide complexes revealed specific binding modes and intermolecular forces that govern their crystal packing. nih.gov Similarly, the crystal structure of 2,5-dimethylpyrazine (B89654) 1,4-dioxide shows that molecules are linked through C—H⋯O hydrogen-bonding interactions, forming two-dimensional layers. researchgate.net The application of X-ray crystallography to this compound would provide definitive confirmation of its constitution and stereochemistry, as well as insights into its solid-state packing and intermolecular interactions, which are crucial for understanding its physical properties.

Electron Spin Resonance (ESR) Spectroscopy for Active Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the study of chemical species that have unpaired electrons. In the context of pyrazine N-oxides, ESR is indispensable for characterizing active paramagnetic species such as radical anions or radical cations, which may be formed during chemical or electrochemical reactions. While specific ESR studies on this compound are not detailed in available literature, the principles of the technique can be understood from research on related pyrazine and N-oxide compounds. rsc.orgresearchgate.nettandfonline.com

The generation of radical ions for ESR analysis can be achieved through methods like controlled-potential electrolysis or exposure to γ-rays in a suitable matrix at low temperatures. rsc.orgresearchgate.net The resulting ESR spectrum provides critical information about the electronic structure of the radical. The key parameters derived from the spectrum are the g-factor and the hyperfine coupling constants. Hyperfine couplings arise from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei, such as ¹⁴N and ¹H. researchgate.nettandfonline.com

For pyrazine-based radicals, analysis of the hyperfine coupling constants reveals the distribution of the unpaired electron's spin density across the molecule. rsc.org For instance, the magnitude of the ¹⁴N hyperfine coupling provides direct insight into the localization of the unpaired electron on the nitrogen atoms of the pyrazine ring. tandfonline.com Studies on various pyrazine derivatives have shown that substituents on the ring significantly influence the spin density distribution and can determine the nature of the singly occupied molecular orbital (SOMO), which can be either a σ- or π-type orbital. rsc.org In the case of a radical derived from this compound, ESR spectroscopy would be used to determine the spin densities at the two nitrogen atoms and various protons, thereby providing a detailed map of its electronic structure.

| Radical Species | Nitrogen Coupling (aN) | Proton Coupling (aH) | Reference |

|---|---|---|---|

| Pyrazine Radical Anion | 7.15 | 2.63 | tandfonline.com |

| Pyrazine Radical Cation (n(σ)-type) | ~35.0 (for two N) | - | rsc.org |

| Pyridine N-oxide Radical Anion | 9.45 | Varies by position | tandfonline.com |

| 4-Cyanopyridine N-oxide Radical Anion | 4.01 (N-oxide), 1.00 (CN) | Varies by position | researchgate.net |

Advanced Analytical Method Development for Pyrazine N-Oxides

The structural elucidation of pyrazine N-oxides is complicated by the potential for isomerism. For a monosubstituted pyrazine, the N-oxide can exist at two different positions, and distinguishing between these regioisomers is a significant analytical challenge. conicet.gov.arconicet.gov.ar To address this, advanced analytical methods have been developed, primarily leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the characterization of pyrazine N-oxides. The introduction of an oxygen atom on one of the ring nitrogens induces noticeable changes in the ¹H and ¹³C NMR spectra, typically causing a downfield shift in the resonance of adjacent nuclei compared to the parent pyrazine. acs.org

A sophisticated method has been developed for the unambiguous determination of the N-oxide position in substituted pyrazines using ¹³C NMR data coupled with chemometric analysis. conicet.gov.ar This approach led to the definition of an "index of N-oxidation" (INOx), which is calculated by comparing the average ¹³C NMR chemical shifts of the pair of carbon atoms bonded to one nitrogen atom against the pair bonded to the other. The sign of the calculated INOx value successfully identifies the position of the N-oxide group relative to the substituent, providing a reliable tool for distinguishing between the 1-N-oxide and 4-N-oxide isomers. conicet.gov.ar

Mass Spectrometry (MS): Mass spectrometry is another vital tool for the analysis of pyrazine N-oxides. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify these compounds, with the mass spectrum showing a characteristic molecular ion peak. researchgate.net

To tackle the challenge of differentiating positional isomers, an advanced method using electrospray ionization mass spectrometry (ESI-MS) has been developed. conicet.gov.ar This technique involves forming adduct ions of the pyrazine N-oxide isomers with different metal cations (e.g., Ca(II), Cu(II), Al(III)). The regioisomers are then differentiated by comparing the identity and relative intensities of the peaks that originate from these metal adducts. Furthermore, tandem mass spectrometry (MS/MS) of the protonated molecular ions ([M+H]⁺) reveals characteristic fragment ion peaks that are unique to specific isomers, such as the loss of water or other small molecules, which allows for their unambiguous identification. conicet.gov.ar

Other Techniques: Infrared (IR) spectroscopy also aids in characterization, as the N⁺–O⁻ bond exhibits a prominent and characteristic vibration band. acs.org These advanced methods, often used in combination, provide a comprehensive toolkit for the detailed structural analysis and differentiation of complex pyrazine N-oxide derivatives.

| Technique | Information Provided | Specific Application to Pyrazine N-Oxides | Reference |

|---|---|---|---|

| ¹³C NMR with Chemometrics | Unambiguous determination of N-oxide position | Calculation of the Index of N-oxidation (INOx) to differentiate between 1-N-oxide and 4-N-oxide isomers. | conicet.gov.ar |

| ESI-MS with Metal Ions | Differentiation of positional isomers | Comparison of adduct ion formation and fragmentation patterns with various metal cations. | conicet.gov.ar |

| Tandem MS (MS/MS) | Structural information from fragmentation | Identification of characteristic fragment ions unique to specific regioisomers. | conicet.gov.ar |

| GC-MS | Molecular weight and fragmentation pattern | Identification and confirmation of pyrazine N-oxide products based on molecular ion peaks. | researchgate.net |

| IR Spectroscopy | Presence of functional groups | Detection of the characteristic N⁺–O⁻ bond vibration. | acs.org |

Role and Significance in Advanced Chemical Research

Utilization as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

Pyrazine (B50134) N-oxides serve as valuable intermediates in organic synthesis. The N-oxide group can activate the pyrazine ring towards nucleophilic substitution reactions, allowing for the introduction of various functional groups that would be difficult to achieve with the parent pyrazine. It can also direct metallation reactions to specific positions on the ring. Furthermore, the N-oxide group can be removed through deoxygenation, providing a route to substituted pyrazines that are not easily accessible by other means.

Contributions to Fundamental Heterocyclic Chemistry

The study of pyrazine N-oxides contributes to the fundamental understanding of heterocyclic chemistry. Research in this area explores the reactivity, aromaticity, and electronic properties of these compounds. The presence of the N-oxide group significantly alters the electron distribution within the pyrazine ring, leading to unique chemical behaviors that are of academic interest.

Development of Catalytic Systems Employing Pyrazine N-Oxides

There is emerging research into the use of N-oxides, including those of pyrazines and pyridines, in catalytic systems. They can act as ligands for metal catalysts, influencing the catalyst's activity and selectivity. In some cases, they can also function as mild oxidants or oxygen transfer agents in catalytic cycles.

Application in Understanding and Manipulating Biosynthetic Pathways of Natural Products

The identification of pyrazine N-oxides as natural products has spurred interest in their biosynthetic origins. nih.govnih.gov Studying the formation of compounds like 3-Ethyl-2,5-dimethylpyrazine (B149181) 1-oxide in biological systems can provide insights into the enzymatic machinery responsible for N-oxidation. This knowledge can be applied to manipulate biosynthetic pathways to produce novel compounds or to develop biocatalytic methods for the synthesis of N-oxides. researchgate.net

Emerging Research Directions in Pyrazine N-Oxide Chemistry

Current research on pyrazine N-oxides is expanding into new areas. This includes their investigation as potential pharmacophores in medicinal chemistry, their use in the development of new materials with interesting electronic or photophysical properties, and their application in the synthesis of complex natural products. The unique electronic nature of the N-oxide bond continues to inspire new synthetic methodologies and applications.

Future Perspectives and Challenges in 3 Ethyl 2,5 Dimethylpyrazine 1 Oxide Research

Development of Novel and Sustainable Synthetic Routes for Pyrazine (B50134) N-Oxides

The synthesis of pyrazine N-oxides, including 3-Ethyl-2,5-dimethylpyrazine (B149181) 1-oxide, traditionally relies on the direct oxidation of the parent pyrazine. However, the future of this field is geared towards the development of more sustainable and efficient methodologies. A significant approach involves designing cyclization reactions that form the heterocyclic skeleton and the N→O coordination bond in a single step, which can shorten the reaction process and improve efficiency mdpi.com.

Current research is also exploring greener oxidation methods. For instance, the use of titanium silicalite (TS-1) as a catalyst in packed-bed microreactors with H₂O₂ as the oxidant has been shown to be a safe, green, and highly efficient process for the N-oxidation of pyridine (B92270) derivatives organic-chemistry.org. This continuous flow technology demonstrates high stability and catalyst activity over extended periods, making it a promising avenue for the large-scale synthesis of pyrazine N-oxides with reduced environmental impact organic-chemistry.org. Adapting such flow chemistry systems for the specific synthesis of 3-Ethyl-2,5-dimethylpyrazine 1-oxide from its parent pyrazine could offer significant advantages over traditional batch processing.

Another innovative frontier is the use of chemoenzymatic pathways. While the chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine from L-threonine has been demonstrated, the subsequent N-oxidation step remains a target for biocatalytic development nih.gov. The discovery or engineering of enzymes capable of selective N-oxidation on the pyrazine ring would represent a major advance in sustainable synthesis.

| Synthetic Approach | Description | Potential Advantages for Pyrazine N-Oxides | Reference |

| Direct Oxidation | Oxidation of the parent pyrazine using reagents like OXONE® or sodium perborate tetrahydrate. | Well-established, straightforward for many substrates. | researchgate.net |

| Cyclization with N→O Bond Formation | Constructing the heterocyclic skeleton and the N-oxide bond simultaneously. | Shortens synthetic routes, improves efficiency, avoids harsh oxidation steps. | mdpi.com |

| Continuous Flow Catalysis | Using catalysts like TS-1 in microreactors with green oxidants (e.g., H₂O₂). | Safer, higher efficiency, scalable, environmentally benign. | organic-chemistry.org |

| Chemoenzymatic Synthesis | Employing enzymes to catalyze the formation of the pyrazine and/or the N-oxidation step. | High selectivity, mild reaction conditions, sustainable. | nih.gov |

In-depth Mechanistic Elucidation of Complex Transformations Involving N-Oxide Moieties

The N-oxide group is more than a passive structural feature; it is a powerful tool for synthetic manipulation. It significantly influences the reactivity of the pyrazine ring, enabling transformations that are otherwise difficult to achieve. Future research must focus on a deeper mechanistic understanding of these reactions as they apply to substituted pyrazine N-oxides like this compound.

One of the most valuable transformations is the Boekelheide rearrangement, where an N-oxide rearranges upon treatment with an anhydride to install a functional group on an adjacent carbon nih.govyoutube.com. A thorough mechanistic investigation of this rearrangement on an unsymmetrically substituted substrate like this compound would be crucial to predict and control the regioselectivity of hydroxymethyl group installation.

Furthermore, the N-oxide moiety can act as a directing group in transition-metal-catalyzed C-H activation and cross-coupling reactions nih.gov. Elucidating the precise role of the N-oxide in the catalytic cycle, including its coordination to the metal center and its influence on reductive elimination, will enable the design of more efficient and selective derivatization strategies. Other complex transformations, such as photodeoxygenation reactions that can generate reactive oxygen species, also warrant detailed mechanistic study to harness their synthetic potential nih.gov.

Integration of Advanced Computational and Experimental Methodologies for Predictive Studies

The synergy between computational chemistry and experimental work is critical for accelerating research into pyrazine N-oxides. Advanced computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the structural, electronic, and energetic properties of these molecules mdpi.com. For this compound, computational studies can predict key characteristics before embarking on lengthy experimental work.

Ab initio calculations can be employed to determine N-O bond dissociation enthalpies (BDEs), which are crucial for understanding the stability and reactivity of the N-oxide group mdpi.com. These computational models have shown good agreement with the limited experimental values available for other N-oxides and can be used to predict the reactivity of this compound in thermal or photochemical reactions mdpi.com.

Moreover, computational modeling can be used to predict the outcomes of reactions, such as the regioselectivity of electrophilic or nucleophilic attack on the pyrazine ring. By mapping the electron density and molecular orbitals, researchers can identify the most reactive sites, guiding the design of synthetic derivatization strategies. Integrating these predictive models with high-throughput experimental screening will create a powerful workflow for discovering novel reactions and optimizing conditions with greater speed and resource efficiency.

| Computational Method | Application to Pyrazine N-Oxide Research | Predicted Properties | Reference |

| Density Functional Theory (DFT) | Studying the effect of the N→O bond on molecular properties. | Bond lengths, detonation performance, reaction mechanisms. | mdpi.com |

| Ab initio Calculations | Exploring molecular structures and energetics where experimental data is scarce. | Structures, dipole moments, N-O bond dissociation enthalpies (BDEs). | mdpi.com |

Exploration of New Methodologies for Specific Pyrazine N-Oxide Derivatization

The development of novel and selective derivatization methods is essential for exploring the chemical space around this compound and creating analogues with potentially useful properties. The N-oxide functionality serves as a versatile chemical handle to facilitate these modifications.

Future work should focus on expanding the toolkit of reactions that leverage the N-oxide group. This includes exploiting its ability to direct metallation at specific positions on the pyrazine ring, which can then be intercepted by various electrophiles to install new substituents researchgate.net. The N-oxide also activates the ring towards nucleophilic aromatic substitution, a property that can be used to introduce a wide range of functional groups scripps.edu.

An elegant synthetic strategy involves using the N-oxide to introduce a leaving group, such as a chlorine atom, which then serves as a substrate for cross-coupling reactions like the Kumada–Corriu coupling nih.gov. This two-step process allows for the strategic construction of complex, highly substituted pyrazines. The exploration of other modern cross-coupling methodologies (e.g., Suzuki, Heck, Sonogashira) at positions activated by the N-oxide in this compound is a rich area for future investigation.

Addressing Challenges in Scale-Up and Process Optimization for Academic Synthesis

Translating a synthetic route from a laboratory scale to a larger, multi-gram or kilogram scale presents significant challenges that must be addressed. For pyrazine N-oxide synthesis, these challenges can include the use of toxic reagents, the evolution of hazardous gases during reactions, and difficulties in product isolation and purification, such as strong moisture absorption that complicates handling mdpi.com.

Process research has shown that the use of protecting groups can be key to overcoming problematic steps in a synthetic sequence, enabling otherwise difficult cyclizations or functionalizations to proceed efficiently in a one-pot operation elsevierpure.com. The development of a robust and scalable route to this compound will likely require careful optimization of each step to minimize hazardous waste and simplify purification procedures, avoiding the need for chromatography where possible.

The adoption of continuous flow manufacturing, as previously mentioned, is a particularly promising solution to many scale-up challenges organic-chemistry.org. Flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates in small, contained volumes, significantly improving the safety and efficiency of the process. Developing a continuous flow synthesis for this compound would be a significant step towards making this compound and its derivatives more accessible for further research and potential applications.

Q & A

Q. What are the standard synthetic routes for 3-ethyl-2,5-dimethylpyrazine 1-oxide, and how do reaction conditions influence isomer formation?

The compound can be synthesized via condensation reactions. For example, 2,5-dimethylpyrazine reacts with acetaldehyde under mild conditions (room temperature or slightly elevated) in a solvent like ethanol or ether. Post-reaction purification via crystallization or distillation is critical to isolate the target compound . However, isotopic labeling studies reveal that using precursors like 1,2-diaminopropane and 2,3-pentanedione can yield isomeric byproducts (e.g., 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine), necessitating advanced chromatographic separation (GC-MS or HPLC) to resolve structural ambiguities .

Q. What analytical methods are recommended for quantifying this compound in complex matrices like food or biological samples?

Gas chromatography-mass spectrometry (GC-MS) paired with headspace solid-phase microextraction (HS-SPME) is widely used due to the compound’s volatility. For example, in roasted coffee or cooked meat, GC-MS identifies trace amounts (ppb to ppm levels) by matching retention indices and mass spectra against reference libraries . In food science, relative odor activity value (ROAV) analysis and principal component analysis (PCA) help correlate sensory attributes (e.g., nutty, roasted notes) with quantitative data .

Q. How does this compound contribute to aroma profiles in natural products?

The compound is a key contributor to roasted, earthy, and nutty aromas. In black pepper, GC-olfactometry (GC-O) identified its odor threshold at 490 ppb, with significant contributions to the "earthy-roasty" character . In coffee, its presence distinguishes Robusta from Arabica beans, with Robusta showing higher concentrations due to differences in Maillard reaction pathways during roasting .

Advanced Research Questions

Q. What challenges arise in resolving structural isomers of alkylpyrazines, and how can isotopic labeling address these?

Isomers like 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine co-elute in conventional GC-MS. Stable isotope labeling (e.g., ^15N/^14N or ^2H/^1H) enables tracking of nitrogen and carbon sources during synthesis, aiding in distinguishing isomers via isotopic fragmentation patterns in mass spectra . For example, deuterated acetaldehyde in precursor reactions can reveal positional labeling in the pyrazine ring.

Q. How does this compound function in ecological interactions, and what methodological approaches validate its role?

In Myrmica ant species, this compound acts as a single-component trail pheromone. Behavioral assays in controlled environments (e.g., Y-maze experiments) confirm its bioactivity, with electrophysiological recordings (GC-electroantennography) validating receptor-specific responses in antennae . Comparative studies across species highlight evolutionary conservation of this signaling molecule.

Q. What discrepancies exist in reported concentrations of this compound across studies, and how can they be resolved?

Discrepancies arise from matrix effects (e.g., lipid content in meat vs. carbohydrates in coffee) and extraction biases. For instance, in fried yam strips, ROAV analysis identified higher concentrations at 0.3–0.4% konjac powder due to enhanced Maillard reaction kinetics, whereas lower concentrations in chocolate correlate with cocoa butter content . Standardizing internal standards (e.g., deuterated pyrazines) and harmonizing extraction protocols (e.g., solvent choice, temperature) mitigate variability .

Q. What biosynthetic pathways produce this compound in plants or microorganisms?

Proposed pathways include threonine degradation via aminoacetone intermediates. In Pseudomonas and Bacillus species, enzymatic cascades (e.g., acetolactate synthase) catalyze cyclization and alkylation steps to form pyrazines. Metabolomic profiling (LC-MS/MS) of bacterial cultures and gene knockout studies can validate pathway enzymes .

Methodological Considerations

- Isomer Separation : Use chiral columns (e.g., β-cyclodextrin phases) or multidimensional GC (GC×GC) for resolving structural analogs .

- Quantification : Employ stable isotope dilution analysis (SIDA) with deuterated analogs to improve accuracy in complex matrices .

- Sensory Analysis : Combine GC-O with consumer panels to map odor thresholds and hedonic responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.